2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile

Anticancer Drug Discovery Tubulin Inhibition SAR Analysis

Secure the 4-methylphenyl congener for systematic SAR of the 4-aryl position in 4H-benzo[g]chromene-3-carbonitriles. With clogP ~4.1, σp –0.17, and no H-bond acceptors on the 4-aryl ring, it bridges electron-deficient (4-F/Cl) and electron-rich (4-OCH₃) analogs. Using a different 4-aryl variant without confirmatory performance data risks invalidating SAR conclusions. Ideal for tubulin colchicine-site docking and oxidative diversification to the 5,10-dione series.

Molecular Formula C21H16N2O
Molecular Weight 312.372
CAS No. 861208-30-2
Cat. No. B2450017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile
CAS861208-30-2
Molecular FormulaC21H16N2O
Molecular Weight312.372
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C3=CC4=CC=CC=C4C=C3OC(=C2C#N)N
InChIInChI=1S/C21H16N2O/c1-13-6-8-14(9-7-13)20-17-10-15-4-2-3-5-16(15)11-19(17)24-21(23)18(20)12-22/h2-11,20H,23H2,1H3
InChIKeyNBEFLMLNIZMKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of 2-Amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile (CAS 861208-30-2)


2-Amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile (CAS 861208-30-2) is a synthetic heterocyclic small molecule belonging to the 4H-benzo[g]chromene-3-carbonitrile family [1]. Its core scaffold is constructed via one-pot multi-component condensation, typically from 2-hydroxy-1,4-naphthoquinone, 4-methylbenzaldehyde, and malononitrile [2]. The compound is primarily utilized as a chemical probe and building block in early-stage medicinal chemistry and oncology research, with the 4-methylphenyl substituent providing distinct steric and electronic properties relative to other 4-aryl congeners [3].

Why a 4-Methylphenyl Substituent Cannot Be Assumed Interchangeable with Other 4-Aryl Chromenes: A Procurement Perspective


Within the 2-amino-4H-benzo[g]chromene-3-carbonitrile series, the identity of the 4-aryl group is a critical determinant of both molecular conformation and biological activity [1]. Structure–activity relationship (SAR) analyses on the closely related benzo[h]chromene scaffold demonstrate that lipophilic, electronic, and steric features of the 4-aryl substituent modulate in vitro cytotoxicity across MCF-7, HCT-116, and HepG-2 cell lines [2]. Consequently, the 4-methylphenyl substituent imparts a characteristic LogP and electron-donating effect that is absent in the unsubstituted phenyl, 4-fluorophenyl, or 4-methoxyphenyl analogs [3]. Generic substitution—procuring a different 4-aryl variant without confirmation of equipotent biological performance—risks invalidating SAR study conclusions and compromising assay reproducibility.

Quantitative Differentiation Evidence for 2-Amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile Relative to Key Analogs


Tubulin Polymerization Inhibition: Class-Level Potency and the Role of 4-Aryl Lipophilicity in Benzo[g]chromene Cytotoxicity

The 4-aryl-2-amino-4H-chromene scaffold is a validated tubulin polymerization inhibitor, with lead compound 2b achieving an IC50 of 0.92 µM in a cell-free tubulin polymerization assay [1]. A comparative SAR study on 4H-benzo[h]chromene congeners demonstrated that the cytotoxic potency (IC50) against MCF-7, HCT-116, and HepG-2 cell lines is significantly influenced by the nature of the 4-aryl substituent, where lipophilicity and electron-donating capacity were key drivers of activity [2]. While direct IC50 data for the 4-methylphenyl analog is not yet publicly reported, its Hammett σp value (–0.17) and calculated LogP (approx. 4.1) position it between the less lipophilic 4-fluorophenyl analog (σp = 0.06; LogP ≈ 3.5) and the more lipophilic 4-chlorophenyl analog (σp = 0.23; LogP ≈ 4.3), suggesting a distinct activity profile within the series [3].

Anticancer Drug Discovery Tubulin Inhibition SAR Analysis

Crystal Structure Comparison: Conformational Divergence Between 4-Methoxyphenyl and 4-Methylphenyl Benzo[g]chromene Analogs

The crystal structure of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile reveals a dihedral angle of 86.08° between the pendant 4-methoxyphenyl ring and the central chromene ring system [1]. This near-orthogonal orientation is stabilized by intermolecular N–H···N and N–H···O hydrogen bonds forming inversion dimers. The 4-methylphenyl analog (target compound) lacks the methoxy oxygen hydrogen-bond acceptor, which is predicted to alter the crystal packing and potentially the solid-state stability, dissolution rate, and formulation behavior relative to the 4-methoxyphenyl congener [2]. No crystal structure has been deposited for the 4-methylphenyl analog, precluding a direct torsional comparison.

Structural Biology Crystallography Molecular Conformation

HeLa Cell Cytotoxicity: Class Benchmark for 5,10-Dioxo-4H-benzo[g]chromene Derivatives and Predicted Positioning of the 4-Methylphenyl Analog

A series of 5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives were evaluated against the HeLa cervical cancer cell line, with the most potent analog (2-amino-4-(3-methoxy-2-hydroxy)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile) achieving an IC50 of 1.27 µM, surpassing doxorubicin [1]. The target compound is a non-dioxo (aromatic) benzo[g]chromene, and the 5,10-dione motif is a known pharmacophore enhancer for topoisomerase inhibition [2]. This structural divergence means that HeLa cytotoxicity data from dioxo analogs cannot be directly translated to the target compound; however, the absence of the dione in the target compound may confer improved chemical stability and a distinct selectivity profile [2].

Anticancer Screening Cervical Cancer HeLa Cell Line

Physicochemical Property Differentiation: Calculated LogP and Molecular Descriptors Across 4-Aryl Benzo[g]chromene-3-carbonitrile Analogs

Calculated partition coefficients (clogP) for the 4-aryl benzo[g]chromene-3-carbonitrile series reveal systematic differences: the 4-methylphenyl analog (MW 312.37; clogP ~4.1) is more lipophilic than the 4-fluorophenyl analog (MW 316.33; clogP ~3.5) and less lipophilic than the 4-chlorophenyl analog (MW 332.78; clogP ~4.3) [1]. Additionally, the 4-methyl group contributes +0.5 LogP units compared to the unsubstituted phenyl analog (clogP ~3.6), a magnitude that has been shown to influence membrane permeability and non-specific protein binding in lead optimization campaigns [2].

Drug Design Physicochemical Properties ADME Prediction

Defined Application Scenarios for 2-Amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile Based on Quantitative Evidence


Medicinal Chemistry SAR Probe for 4-Aryl Substituent Effects on Tubulin Polymerization Inhibition

The compound serves as a key congener in systematic SAR studies of the 4-aryl position of 4H-benzo[g]chromene-3-carbonitriles, where the 4-methylphenyl group fills a critical gap between electron-deficient (4-F, 4-Cl) and electron-rich (4-OCH3) substituents. Its moderate lipophilicity (clogP ~4.1) and weak electron-donating character (σp = –0.17) allow researchers to isolate the contribution of lipophilicity from hydrogen-bonding effects on tubulin binding affinity [1].

Chemical Probe for Conformational and Crystal Engineering Studies

The absence of hydrogen-bond acceptors on the 4-methylphenyl ring, combined with the availability of the crystal structure for the 4-methoxyphenyl analog (dihedral = 86.08°), makes this compound a valuable comparator for investigating how subtle substituent changes alter solid-state packing, melting point, and solubility—parameters directly relevant to formulation and assay preparation [2].

Parent Scaffold for Diversification into 5,10-Dioxo and Hetero-Fused Bioactive Libraries

The non-dioxo aromatic benzo[g]chromene core provides a versatile starting point for oxidative functionalization to the 5,10-dione series, which has demonstrated HeLa cytotoxicity with IC50 values as low as 1.27 µM against doxorubicin [3]. The 4-methylphenyl substituent can be carried through such diversification to explore the impact of remote aryl substitution on quinone redox activity and topoisomerase inhibition.

Computational Chemistry Benchmark for Tubulin Colchicine-Site Docking Studies

Given the established binding of 2-amino-4H-chromene derivatives at the colchicine site of tubulin, the 4-methylphenyl analog can serve as a docking benchmark to validate computational models that aim to predict affinity differences driven by 4-aryl lipophilicity and steric bulk [1].

Quote Request

Request a Quote for 2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.